4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride
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Overview
Description
4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C8H8BrClO4S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a bromine atom and a methoxymethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride typically involves the reaction of 4-bromo-2-(methoxymethoxy)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-Bromo-2-(methoxymethoxy)benzenesulfonic acid+Thionyl chloride→4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic aromatic substitution: The bromine atom on the benzene ring can participate in reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Electrophilic aromatic substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used under acidic conditions to facilitate the substitution reactions.
Major Products
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic aromatic substitution: Products include brominated, nitrated, and sulfonated derivatives of the original compound.
Scientific Research Applications
4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide and sulfonate derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylbenzenesulfonyl chloride
- 4-Bromobenzenesulfonyl chloride
- 4-(Bromomethyl)benzenesulfonyl chloride
- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride is unique due to the presence of the methoxymethoxy group, which can influence its reactivity and solubility compared to other similar compounds. This functional group can also provide additional sites for chemical modification, making the compound versatile for various applications.
Properties
IUPAC Name |
4-bromo-2-(methoxymethoxy)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO4S/c1-13-5-14-7-4-6(9)2-3-8(7)15(10,11)12/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAOGDKBQGXOBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2092808-82-5 |
Source
|
Record name | 4-bromo-2-(methoxymethoxy)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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